molecular formula C13H12BrN3S B5729397 1-(4-Bromophenyl)-3-(pyridin-4-ylmethyl)thiourea

1-(4-Bromophenyl)-3-(pyridin-4-ylmethyl)thiourea

Cat. No.: B5729397
M. Wt: 322.23 g/mol
InChI Key: VASUWBRRBNJSQH-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(pyridin-4-ylmethyl)thiourea is an organic compound that features a bromophenyl group and a pyridinylmethyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(pyridin-4-ylmethyl)thiourea typically involves the reaction of 4-bromophenyl isothiocyanate with 4-pyridinemethanamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-(pyridin-4-ylmethyl)thiourea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Complexation: The pyridine ring can coordinate with metal ions to form complexes.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are typical.

Major Products:

    Substitution: Products include derivatives where the bromine is replaced by another group.

    Oxidation: Products include sulfinyl or sulfonyl derivatives.

    Complexation: Metal-ligand complexes with varying stoichiometries.

Scientific Research Applications

1-(4-Bromophenyl)-3-(pyridin-4-ylmethyl)thiourea has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks.

    Biological Studies: It may be used as a probe to study enzyme interactions or as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(pyridin-4-ylmethyl)thiourea involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in π-π interactions, while the pyridine ring can coordinate with metal ions or hydrogen bond with biological molecules. The thiourea moiety can form hydrogen bonds or undergo redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea
  • 1-(4-Fluorophenyl)-3-(pyridin-4-ylmethyl)thiourea
  • 1-(4-Methylphenyl)-3-(pyridin-4-ylmethyl)thiourea

Comparison: 1-(4-Bromophenyl)-3-(pyridin-4-ylmethyl)thiourea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is a larger halogen compared to chlorine and fluorine, which can affect the compound’s steric and electronic properties. This uniqueness can be leveraged in designing compounds with specific biological or material properties.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3S/c14-11-1-3-12(4-2-11)17-13(18)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASUWBRRBNJSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NCC2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200514
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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